molecular formula C17H11BrN4O3 B4380702 6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4380702
M. Wt: 399.2 g/mol
InChI Key: YFRCIZKNEWNNHS-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its bromine atom, a methyl group, and a chromen-2-one moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a strong acid catalyst. Subsequent bromination introduces the bromine atom at the 6-position of the chromen-2-one ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds. Biology: The compound has been studied for its potential antimicrobial and antifungal properties. Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

  • Receptors: It can bind to specific receptors, triggering signal transduction pathways.

  • Genes: The compound may influence gene expression, resulting in altered protein synthesis.

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.

  • Pyrazolo[1,5-a]pyrimidines: Other derivatives in this class have been studied for their pharmacological properties.

  • Brominated Heterocycles: Compounds containing bromine atoms often show enhanced biological activity.

Uniqueness: 6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific structural features, which contribute to its unique biological and chemical properties.

Properties

IUPAC Name

6-bromo-N-(4-methyl-2-oxochromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4O3/c1-9-4-16(23)25-14-5-11(2-3-12(9)14)20-17(24)13-6-15-19-7-10(18)8-22(15)21-13/h2-8H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRCIZKNEWNNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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6-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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